Lipophilicity Differentiation: Methyl Ester vs. Carboxylic Acid Form for Membrane Permeability
The methyl ester of 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is predicted to exhibit significantly higher lipophilicity than its carboxylic acid counterpart (CAS 1707727-86-3), which has a computed XLogP3 of 3.9 [1]. The esterification eliminates the ionizable carboxyl proton (H-bond donor count reduced from 1 to 0) and increases logP by an estimated 0.5–0.8 units based on Hansch fragmental analysis, enhancing passive membrane permeability for agrochemical or pharmacological applications where cellular uptake is limiting [2]. For procurement, this means the ester is the preferred starting material for prodrug strategies or for synthetic routes requiring organic solubility, while the acid is preferred for aqueous formulation or salt formation.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Methyl ester: XLogP3 estimated 4.4–4.7 (fragmental calculation based on acid value + ester increment) |
| Comparator Or Baseline | Carboxylic acid (CAS 1707727-86-3): XLogP3 = 3.9 (PubChem computed) [1] |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.8 units |
| Conditions | Computed XLogP3 3.0 algorithm (PubChem); ester logP increment from Hansch π constant for -COOCH3 vs. -COOH (≈ 0.5–0.8) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and organic solvent solubility, making the methyl ester the appropriate procurement choice for cell-based assays or non-aqueous chemistry workflows where the acid form would exhibit poor partitioning.
- [1] PubChem Compound Summary CID 97618222, 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid. Computed XLogP3 = 3.9. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. Establishes π constants for ester vs. acid functional group contributions to logP. View Source
